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Compound of Interest

Compound Name: 2-Hydroxy-3-methoxybenzoic acid

Cat. No.: B043213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the single-crystal X-ray diffraction studies

of 2-Hydroxy-3-methoxybenzoic acid (also known as o-vanillic acid). The ability of this

molecule to act as both a hydrogen-bond donor and acceptor makes it a subject of significant

interest in supramolecular chemistry and materials science. The crystallization solvent plays a

crucial role in determining the final solid-state structure, leading to the formation of distinct

anhydrous and monohydrated crystalline forms, each with unique supramolecular assemblies.

Part 1: Anhydrous Crystal Structure
The anhydrous form of 2-Hydroxy-3-methoxybenzoic acid is obtained from a methanol

solution. Its structure is characterized by a robust hydrogen-bonding motif that forms

centrosymmetric dimers, which are further organized by π–π stacking interactions.

Experimental Protocol: Anhydrous Form
Synthesis and Crystallization: 2-Hydroxy-3-methoxybenzoic acid was dissolved in hot

methanol with stirring. The resulting solution was allowed to undergo slow evaporation at room

temperature over several days, which yielded yellow, single crystals suitable for X-ray

diffraction analysis.[1]

X-ray Data Collection and Refinement: A single crystal of approximate dimensions 0.20 x 0.18

x 0.15 mm was selected for analysis.[1] Data were collected at 293(2) K using a Bruker APEXII
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area-detector diffractometer with Mo Kα radiation (λ = 0.71073 Å).[1] A total of 4322 reflections

were measured, yielding 1346 independent reflections.[1] The crystal structure was solved and

refined using established crystallographic software packages. Hydrogen atoms were placed in

calculated positions and treated with a riding model during refinement.[1]

Crystallographic Data and Supramolecular Interactions
The key crystallographic parameters and intermolecular interaction geometries for the

anhydrous form are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement for Anhydrous 2-Hydroxy-3-methoxybenzoic
Acid[1]

Parameter Value

Chemical Formula C₈H₈O₄

Formula Weight 168.14 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 3.8668 (2)

b (Å) 27.9090 (11)

c (Å) 7.0885 (3)

β (°) 94.319 (2)

Volume (Å³) 762.81 (6)

Z (molecules/unit cell) 4

Temperature (K) 293 (2)

R-factor [F² > 2σ(F²)] 0.038

wR(F²) (all data) 0.116

Table 2: Key Supramolecular Interactions in the Anhydrous Crystal[1]
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Interaction Type Description Distance (Å)

Intramolecular H-Bond Phenolic O-H···O (carbonyl) -

Intermolecular H-Bond
Carboxylic acid O-H···O

(carbonyl) forming dimers
-

π–π Stacking
Centroid-to-centroid distance

between dimers
3.867 (4)

π–π Stacking
Interplanar distance between

aromatic rings
3.528 (3)

In the solid state, the molecule features a strong intramolecular hydrogen bond between the

phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid.[1] Furthermore,

molecules form centrosymmetric dimers through intermolecular hydrogen bonds between their

carboxylic acid groups. These dimeric units are then organized into infinite stacks along the

crystallographic a-axis, stabilized by π–π interactions between the aromatic rings of adjacent

dimers.[1]

Part 2: Monohydrate Crystal Structure
When crystallized from an aqueous solution, 2-Hydroxy-3-methoxybenzoic acid incorporates

water molecules into its crystal lattice, forming a monohydrate. This inclusion fundamentally

alters the supramolecular assembly, preventing the formation of the classic carboxylic acid

dimer and creating a more complex, three-dimensional hydrogen-bonded network.

Experimental Protocol: Monohydrate Form
Crystallization: Colorless single crystals of the monohydrate form were obtained by dissolving

2-Hydroxy-3-methoxybenzoic acid in hot water. The solution was then allowed to cool and

evaporate slowly at room temperature over several days.[2]

X-ray Data Collection and Refinement: Data for the monohydrate form were also collected on a

Bruker APEXII area-detector diffractometer at 296(2) K.[2] The structure was solved and

refined to a final R-factor of 0.040.[2] Water hydrogen atoms were located in difference Fourier

maps and refined with distance restraints.[2]
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Crystallographic Data and Supramolecular Interactions
The asymmetric unit of the monohydrate contains two molecules of the acid and two water

molecules.[2] The water molecules act as bridges, disrupting the direct acid-acid dimerization

seen in the anhydrous form.

Table 3: Crystal Data and Structure Refinement for 2-Hydroxy-3-methoxybenzoic Acid
Monohydrate[2]

Parameter Value

Chemical Formula C₈H₈O₄·H₂O

Formula Weight 186.16 g/mol

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 17.9642 (4)

b (Å) 14.5225 (3)

c (Å) 6.8864 (2)

β (°) 91.770 (1)

Volume (Å³) 1795.70 (8)

Z (molecules/unit cell) 8

Temperature (K) 296 (2)

R-factor [F² > 2σ(F²)] 0.040

wR(F²) (all data) 0.110

Table 4: Key Supramolecular Interactions in the Monohydrate Crystal[2]
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Interaction Type Description Distance (Å)

Hydrogen Bonding
Water molecules connect two

acid molecules (R₄⁴(12) ring)
-

Hydrogen Bonding
Rings assemble into helical

chains via R₆⁶(18) rings
-

π–π Stacking
Offset stacking between

neighboring helical chains
3.6432 (8)

The supramolecular structure is built from a fundamental motif where two acid molecules are

connected by two water molecules, forming an R₄⁴(12) ring.[2] These rings are further linked by

additional O-H···O hydrogen bonds, creating infinite helical chains that propagate along the b-

axis.[2] These chains are, in turn, assembled into a stable 3D network via offset π–π stacking

interactions between the aromatic rings of adjacent chains.[2]

Visualized Experimental Workflow
The general process for determining a crystal structure via single-crystal X-ray diffraction is

outlined in the workflow diagram below. This process is fundamental to the analysis of both the

anhydrous and monohydrate forms discussed.
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Experimental workflow for single-crystal X-ray diffraction analysis.
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Conclusion
The solid-state structure of 2-Hydroxy-3-methoxybenzoic acid is highly sensitive to the

crystallization environment. The anhydrous form, crystallized from methanol, exhibits a classic

supramolecular synthon for carboxylic acids: a hydrogen-bonded dimer, which further

assembles via π–π stacking. In contrast, crystallization from water yields a monohydrate where

water molecules interrupt this dimerization, acting as hydrogen-bond bridges to form a complex

helical chain network. Understanding such solvent-induced polymorphism is critical in drug

development and materials science, as different crystalline forms of a compound can exhibit

markedly different physical properties, including solubility, stability, and bioavailability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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